4-(Quinoxalin-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinoxalin-2-yl)butan-2-ol is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-yl)butan-2-ol can be achieved through several methods. The reaction conditions typically involve the use of catalysts such as copper chloride (CuCl) and dimethylethylenediamine (DMEDA) under a nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Quinoxalin-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the quinoxaline ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 2-iodoxybenzoic acid (IBX) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have diverse biological and chemical properties .
Scientific Research Applications
4-(Quinoxalin-2-yl)butan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Quinoxalin-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, leading to various biological effects. For example, quinoxaline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Quinoxalin-2-yl)butan-2-ol include other quinoxaline derivatives such as:
- Quinoxaline-2-carboxylic acid
- Quinoxaline-2,3-dione
- Quinoxaline-2-thiol
- Quinoxaline-2,3-dimethyl
Uniqueness
What sets this compound apart from other quinoxaline derivatives is the presence of the butanol moiety, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-quinoxalin-2-ylbutan-2-ol |
InChI |
InChI=1S/C12H14N2O/c1-9(15)6-7-10-8-13-11-4-2-3-5-12(11)14-10/h2-5,8-9,15H,6-7H2,1H3 |
InChI Key |
FOBJCJROQSNEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC2=CC=CC=C2N=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.